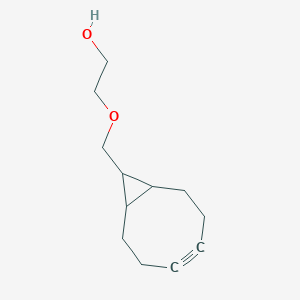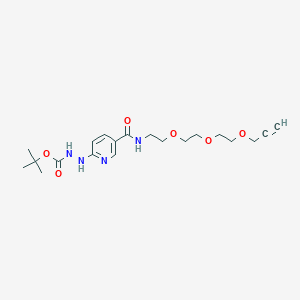
Boc-HyNic-PEG3-Propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-HyNic-PEG3-Propargyl is a functionalized polyethylene glycol derivative. It features a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The HyNic hydrazine moiety easily conjugates with aldehyde and ketone groups to form a reversible hydrazone linker, making it an ideal tool for carbonyl labeling. The polyethylene glycol spacer increases the solubility of the resulting complex in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HyNic-PEG3-Propargyl involves several steps:
Protection of Hydrazine: The hydrazine group is protected using a tert-butyloxycarbonyl (Boc) group.
PEGylation: The protected hydrazine is then reacted with polyethylene glycol (PEG) to form Boc-HyNic-PEG.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Boc-HyNic-PEG3-Propargyl undergoes several types of chemical reactions:
Click Chemistry: The propargyl group reacts with azides in the presence of copper catalysts to form triazole linkages.
Hydrazone Formation: The HyNic hydrazine moiety reacts with aldehydes and ketones to form hydrazone linkages.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Aldehydes and Ketones: React with the HyNic hydrazine moiety to form hydrazones.
Organic Solvents: Used to dissolve reactants and facilitate reactions.
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Hydrazone Linkages: Formed from reactions with aldehydes and ketones.
Scientific Research Applications
Boc-HyNic-PEG3-Propargyl has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation to link biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Boc-HyNic-PEG3-Propargyl involves:
Click Chemistry: The propargyl group reacts with azides to form stable triazole linkages, facilitating the attachment of biomolecules.
Hydrazone Formation: The HyNic hydrazine moiety forms reversible hydrazone linkages with carbonyl groups, allowing for dynamic labeling and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Boc-HyNic-PEG2-Propargyl: Similar structure but with a shorter PEG spacer.
BCN-O-Acetic Acid: Another functionalized PEG derivative used in bioconjugation.
Uniqueness
Boc-HyNic-PEG3-Propargyl is unique due to its combination of a propargyl group and a HyNic hydrazine moiety, which allows for versatile chemical reactions and bioconjugation applications. The PEG spacer enhances solubility and biocompatibility, making it suitable for a wide range of applications .
Properties
IUPAC Name |
tert-butyl N-[[5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O6/c1-5-9-27-11-13-29-14-12-28-10-8-21-18(25)16-6-7-17(22-15-16)23-24-19(26)30-20(2,3)4/h1,6-7,15H,8-14H2,2-4H3,(H,21,25)(H,22,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRWLSVDJWAUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

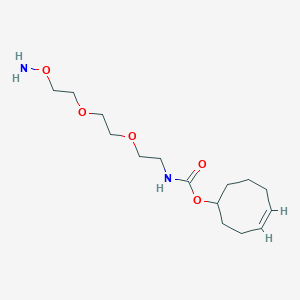
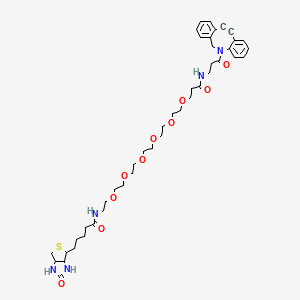

![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)
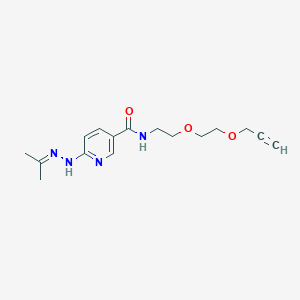
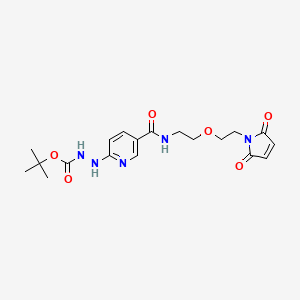
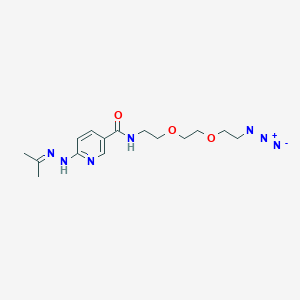
![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
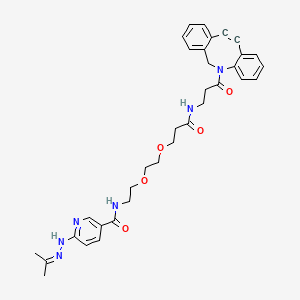
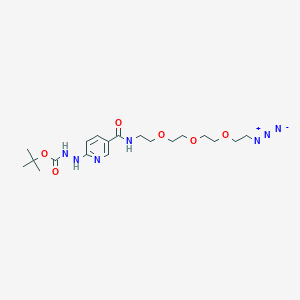
![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)
